

A Technical Guide to Infigratinib for In Vitro FGFR Inhibition Studies

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Compound of Interest		
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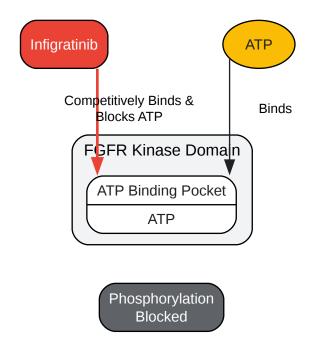
This document provides a comprehensive technical overview of infigratinib (BGJ398), a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFRs), for use in in vitro research. While this guide focuses on infigratinib, the parent compound, the information is directly relevant for studies involving **Infigratinib-Boc**, a Boc-protected derivative often used in chemical synthesis and research. The Boc (tert-Butyloxycarbonyl) group is a common protecting group that is typically removed to yield the active infigratinib molecule.

Infigratinib selectively targets FGFR1, FGFR2, and FGFR3, which are key drivers in various cellular processes including proliferation, survival, and angiogenesis.[1][2][3] Aberrant FGFR signaling, due to gene fusions, mutations, or amplifications, is an oncogenic driver in several cancers, making infigratinib a valuable tool for both basic research and drug development.[2][3] [4]

Mechanism of Action

Infigratinib functions as an ATP-competitive tyrosine kinase inhibitor. It binds to the ATP-binding pocket of the FGFR kinase domain, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling pathways.[2][3][5] This blockade inhibits the cellular functions driven by aberrant FGFR signaling, such as uncontrolled cell growth and proliferation.





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Figure 1: ATP-competitive inhibition mechanism of Infigratinib.

Quantitative Data: In Vitro Inhibitory Activity

The following tables summarize the in vitro potency and selectivity of infigratinib against FGFR family members and other kinases from biochemical and cellular assays.

Table 1: Biochemical (Cell-Free) Kinase Inhibition

This table presents the half-maximal inhibitory concentration (IC50) of infigratinib against purified kinase enzymes.



Target Kinase	IC50 (nM)	Selectivity vs. FGFR1/2/3	Reference
FGFR1	0.9	-	[1][6]
FGFR2	1.4	-	[1][6]
FGFR3	1.0	-	[1][6]
FGFR3 (K650E Mutant)	4.9	-	[1]
FGFR4	60	>40-fold	[1][6]
VEGFR2	180	>100-fold	[1]

Data indicates high potency against FGFR1, 2, and 3, with significant selectivity over FGFR4 and VEGFR2.

Table 2: Cellular Inhibition

This table outlines the IC50 values of infigratinib in cell-based assays, measuring inhibition of receptor autophosphorylation and cell proliferation.



Assay Type	Cell Line	Target	IC50 (nM)	Reference
Autophosphoryla tion	HEK-293 (transfected)	FGFR1	< 7	[1]
HEK-293 (transfected)	FGFR2	< 7	[1]	
HEK-293 (transfected)	FGFR3	< 7	[1]	
HEK-293 (transfected)	FGFR4	22.5	[1]	
Cell Proliferation	BaF3 (expressing FGFR1)	FGFR1	10	[1]
BaF3 (expressing FGFR2)	FGFR2	11	[1]	
BaF3 (expressing FGFR3)	FGFR3	14	[1]	
BaF3 (expressing FGFR4)	FGFR4	392	[1]	
BaF3 (expressing VEGFR2)	VEGFR2	1019	[1]	
RT112 (FGFR3 WT)	FGFR3	5	[6]	
SW780 (FGFR3 WT)	FGFR3	32	[6]	

Experimental Protocols



Detailed methodologies are crucial for reproducible in vitro studies. Below are representative protocols for biochemical and cellular assays.

Protocol 1: In Vitro Biochemical Kinase Assay (Filter-Binding Method)

This protocol is adapted from methods used to assess the enzymatic activity of FGFR kinases in the presence of infigratinib.[6]

Objective: To determine the IC50 of infigratinib against a purified FGFR kinase domain (e.g., GST-FGFR3-K650E).

Materials:

- Purified recombinant FGFR kinase (e.g., GST-FGFR3-K650E)
- Infigratinib stock solution (in DMSO)
- Assay Buffer: 20 mM Tris-HCl (pH 7.5), 3 mM MnCl₂, 3 mM MgCl₂, 1 mM DTT, 250 μg/mL PEG 20000
- Substrate: Poly(Glu, Tyr) 4:1 (poly(EY))
- ATP Solution: 0.5 μM ATP with [y-33P]ATP (0.1 μCi)
- 96-well plates
- Filter plates (e.g., phosphocellulose)
- Phosphoric acid wash solution
- Scintillation counter

Procedure:

• Compound Preparation: Prepare a serial dilution of infigratinib in 100% DMSO. Further dilute into the assay buffer to create a 3-fold concentrated solution.

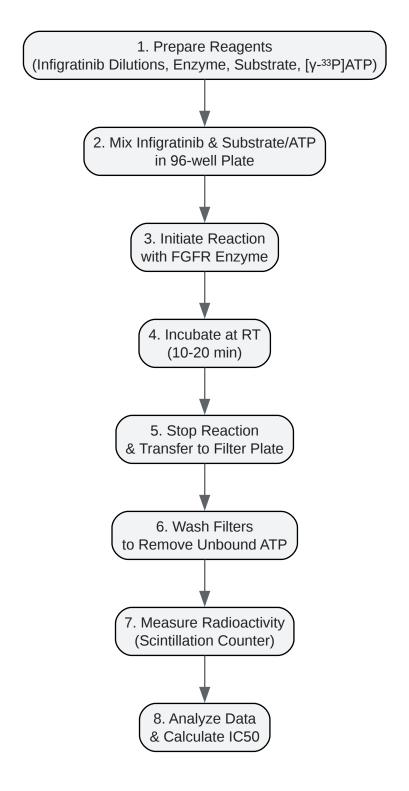
Foundational & Exploratory





- Reaction Mix: In a 96-well plate, mix 10 μL of the 3x infigratinib solution (or DMSO for control) with 10 μL of the substrate/ATP mixture.
- Enzyme Addition: Initiate the kinase reaction by adding 10 μ L of a 3x concentrated solution of the FGFR enzyme in assay buffer. The final reaction volume is 30 μ L.
- Incubation: Incubate the plate at room temperature for 10-20 minutes.
- Stopping the Reaction: Stop the reaction by adding phosphoric acid.
- Filter Binding: Transfer the reaction mixture to a filter plate. The phosphorylated substrate will bind to the filter membrane.
- Washing: Wash the filter plate multiple times with phosphoric acid to remove unbound [y-33P]ATP.
- Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
- Data Analysis: Calculate the percentage of inhibition for each infigratinib concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.





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Figure 2: Workflow for a filter-binding kinase inhibition assay.

Protocol 2: Cellular Proliferation Assay

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This protocol outlines a method to assess the effect of infigratinib on the proliferation of FGFR-dependent cancer cell lines.

Objective: To determine the IC50 of infigration for inhibiting the growth of a specific cell line (e.g., BaF3 expressing FGFR3, or a cancer cell line with an FGFR alteration like RT112).[1][6]

Materials:

- FGFR-dependent cell line
- Complete cell culture medium
- Infigratinib stock solution (in DMSO)
- 96-well flat-bottomed cell culture plates
- Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)
- Plate reader (spectrophotometer or luminometer)

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.
- Compound Treatment: Prepare a serial dilution of infigratinib in the cell culture medium.
 Remove the old medium from the cells and add the medium containing the various concentrations of infigratinib (or DMSO for vehicle control).
- Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
- Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time (e.g., 1-4 hours).
- Detection: Measure the absorbance or luminescence using a plate reader. The signal is proportional to the number of viable cells.

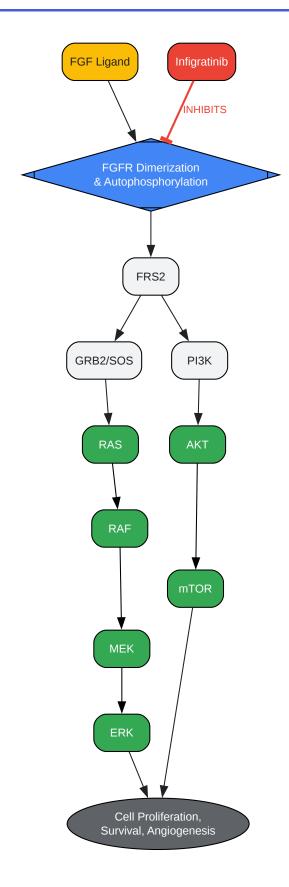


Data Analysis: Normalize the data to the vehicle-treated control cells. Calculate the
percentage of growth inhibition for each concentration. Determine the IC50 value by fitting
the data to a dose-response curve.[7]

FGFR Signaling Pathway and Point of Inhibition

Infigratinib abrogates the activation of critical downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are essential for tumor cell proliferation and survival.[1]





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Figure 3: Simplified FGFR signaling pathway and inhibition by Infigratinib.



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